molecular formula C18H13ClN4OS B405743 4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate

4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate

Cat. No.: B405743
M. Wt: 368.8g/mol
InChI Key: AWOGEZCJODNQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a thiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium halides. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring and chlorophenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Phenyl thiocyanate: Similar in structure but lacks the pyrazole and chlorophenyl groups.

    4-chlorophenyl thiocyanate: Similar but lacks the pyrazole ring.

    1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole: Similar but lacks the thiocyanate group

Uniqueness

4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8g/mol

IUPAC Name

[4-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl] thiocyanate

InChI

InChI=1S/C18H13ClN4OS/c1-12-17(10-21-14-5-7-16(8-6-14)25-11-20)18(24)23(22-12)15-4-2-3-13(19)9-15/h2-10,22H,1H3

InChI Key

AWOGEZCJODNQMU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=C(C=C3)SC#N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=C(C=C3)SC#N

Origin of Product

United States

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